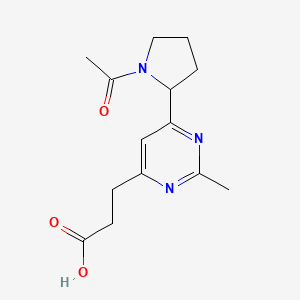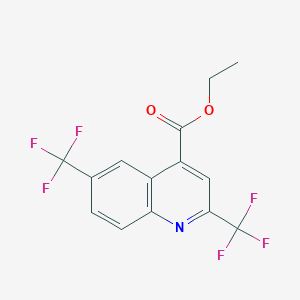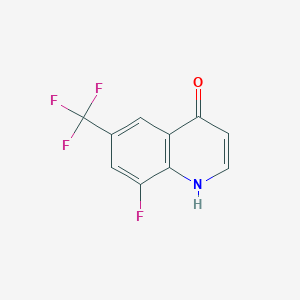
3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid
Descripción general
Descripción
The compound “3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthetic route would depend on the specific substituents and their positions on the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine ring and its substituents. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific substituents and their positions on the pyrrolidine ring. Pyrrolidine derivatives have been shown to inhibit COX-2 with IC50 values in the range of 1–8 µM .
Aplicaciones Científicas De Investigación
References :
- P. Coleman et al., 2004 in Journal of Medicinal Chemistry
Abstract :Substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids undergo reactions to afford various compounds, depending on the reactant structure. The study demonstrates the versatility of these pyrimidine derivatives in synthesizing a range of chemical compounds, showcasing their utility in chemical synthesis and potential applications in drug design and development.
References :
- A. A. Harutyunyan et al., 2015 in Russian Journal of Organic Chemistry
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[6-(1-acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9-15-11(5-6-14(19)20)8-12(16-9)13-4-3-7-17(13)10(2)18/h8,13H,3-7H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYAUMQJMNPXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2CCCN2C(=O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(1-Acetylpyrrolidin-2-yl)-2-methylpyrimidin-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide](/img/structure/B1399129.png)
![3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B1399131.png)





![2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid](/img/structure/B1399138.png)


![6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B1399142.png)

![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)
